

developing an HPLC method for caffeine monohydrate quantification in plasma

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Compound of Interest

Compound Name: Caffeine monohydrate

Cat. No.: B1196249

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An HPLC-UV method for the quantification of **caffeine monohydrate** in human plasma has been developed and validated, providing a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. This application note details the complete protocol, from sample preparation to data analysis, and presents the validation results in a clear, tabular format.

Introduction

Caffeine, a widely consumed central nervous system stimulant, is frequently the subject of clinical and research investigations.[1] Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. This document describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of caffeine in human plasma. The method is sensitive, specific, and has been validated following international guidelines.[2]

Materials and Reagents

- Chemicals and Solvents:
 - Caffeine Monohydrate** (Reference Standard)
 - Antipyrine (Internal Standard - IS)[3][4]
 - Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Perchloric Acid
- Potassium Phosphate Monobasic
- Orthophosphoric Acid
- Water (Ultrapure, 18.2 MΩ·cm)
- Biological Matrix:
 - Drug-free human plasma (or synthetic plasma/fetal bovine serum to avoid endogenous caffeine)[2][3][5]

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Column: Waters Atlantis C18 column (or equivalent), with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[3]
- Data Acquisition: Chromatography data station for data acquisition and processing.

Table 1: Chromatographic Conditions

Parameter	Condition
Mobile Phase	15 mM Potassium Phosphate (pH 3.5) : Acetonitrile (83:17, v/v)[3]
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	20 µL
Detection Wavelength	274 nm[3][4]
Internal Standard	Antipyrine[3][4]
Run Time	Approximately 10 minutes

Experimental Protocols

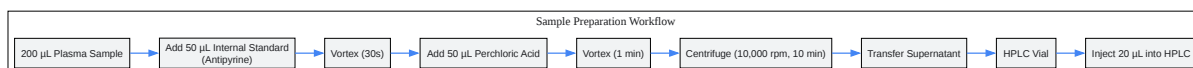
Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions:
 - Accurately weigh and dissolve **caffeine monohydrate** and antipyrine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare serial dilutions of the caffeine primary stock solution with the mobile phase to create working standard solutions for the calibration curve.
- Internal Standard Working Solution:
 - Dilute the antipyrine primary stock solution with the mobile phase to a final concentration of 40 µg/mL.
- Calibration Standards and Quality Control Samples:

- Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, and 20 µg/mL.[3]
- Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 7.5, and 15 µg/mL).

Sample Preparation (Protein Precipitation)

- Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
- Add 50 µL of the internal standard working solution (40 µg/mL Antipyrine).
- Vortex for 30 seconds.
- Add 50 µL of perchloric acid to precipitate plasma proteins.[3][4]
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial.
- Inject 20 µL into the HPLC system.



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Sample Preparation Workflow

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was constructed by plotting the peak area ratio of caffeine to the internal standard against the nominal concentration. The linearity was evaluated by linear regression analysis.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at three concentration levels on the same day and on three different days, respectively.

Recovery

The extraction recovery of caffeine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of caffeine in plasma was evaluated under various conditions, including short-term (room temperature), long-term (-20 °C), and after three freeze-thaw cycles.[3]

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 2: Calibration Curve and Linearity

Parameter	Result
Linearity Range	0.05 - 20 µg/mL[3]
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	> 0.995

Table 3: Precision and Accuracy

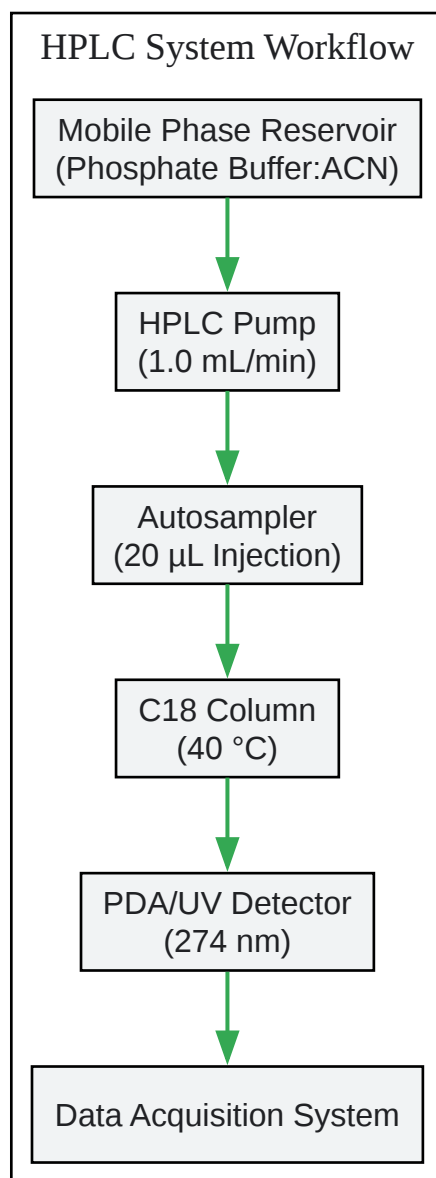
QC Level	Concentration (µg/mL)	Intra-day Precision (CV%)	Intra-day Accuracy (Bias %)	Inter-day Precision (CV%)	Inter-day Accuracy (Bias %)
Low	0.15	≤ 6.0% [3]	≤ 7% [3]	≤ 6.0% [3]	≤ 7% [3]
Medium	7.5	≤ 5.4% [3]	≤ 3% [3]	≤ 5.4% [3]	≤ 3% [3]
High	15	≤ 5.4% [3]	≤ 3% [3]	≤ 5.4% [3]	≤ 3% [3]

Table 4: Recovery and Stability

Parameter	Caffeine	Internal Standard
Mean Extraction Recovery (%)	91% [3]	86% [3]
Stability at Room Temp. (24h)	Stable [3]	Stable
Long-term Stability (-20°C, 12 weeks)	Stable [3]	Stable
Freeze-Thaw Stability (3 cycles)	Stable [3]	Stable

System Workflow

The overall workflow of the HPLC system for caffeine quantification is depicted below.



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HPLC System Workflow

Conclusion

This application note provides a detailed and validated HPLC-UV method for the quantification of caffeine in human plasma. The method is simple, rapid, and reliable, making it suitable for routine analysis in a research or clinical setting. The use of protein precipitation for sample preparation is efficient, and the chromatographic conditions provide good separation and

sensitivity. The validation data demonstrates that the method is linear, precise, accurate, and robust.

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